Cas no 896347-34-5 (N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a specialized heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazine core with a sulfanylacetamide substituent. Its molecular structure incorporates a chloro-methoxyphenyl group, enhancing its potential for targeted reactivity and binding interactions. The compound's unique scaffold suggests utility in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of biologically active molecules. Its structural features, including the sulfanyl linkage and triazine moiety, may confer stability and selectivity in applications such as enzyme inhibition or receptor modulation. This compound is suited for research in pharmaceutical development, where precise molecular modifications are critical for optimizing activity and pharmacokinetic properties.
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide structure
896347-34-5 structure
商品名:N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide
CAS番号:896347-34-5
MF:C17H15ClN4O3S
メガワット:390.844001054764
CID:6393081
PubChem ID:7259396

N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide
    • AKOS024659180
    • N-(5-chloro-2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide
    • F2543-0785
    • N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
    • 896347-34-5
    • N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
    • インチ: 1S/C17H15ClN4O3S/c1-10-4-3-7-22-15(10)20-16(21-17(22)24)26-9-14(23)19-12-8-11(18)5-6-13(12)25-2/h3-8H,9H2,1-2H3,(H,19,23)
    • InChIKey: ZLCDGLIVNIBWEX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)NC(CSC1=NC(N2C=CC=C(C)C2=N1)=O)=O)OC

計算された属性

  • せいみつぶんしりょう: 390.0553392g/mol
  • どういたいしつりょう: 390.0553392g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 719
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2543-0785-5mg
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2543-0785-5μmol
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2543-0785-3mg
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2543-0785-10mg
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2543-0785-10μmol
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2543-0785-2μmol
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2543-0785-25mg
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2543-0785-20μmol
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2543-0785-4mg
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2543-0785-15mg
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896347-34-5 90%+
15mg
$89.0 2023-05-16

N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide 関連文献

N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamideに関する追加情報

Comprehensive Overview of N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (CAS 896347-34-5)

In the realm of pharmaceutical and biochemical research, N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (CAS 896347-34-5) has emerged as a compound of significant interest. This molecule, characterized by its complex heterocyclic structure, is frequently explored for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique sulfanylacetamide moiety and pyrido[1,2-a][1,3,5]triazine core, which contribute to its distinctive chemical properties and biological activity.

The compound's CAS number 896347-34-5 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Its systematic name, while lengthy, provides a detailed blueprint of its molecular architecture. The presence of a chloro-methoxyphenyl group and a methyl-4-oxo-pyridotriazine fragment highlights its potential as a scaffold for designing novel therapeutic agents. Recent studies have focused on its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

One of the most searched questions surrounding this compound revolves around its synthetic pathways and derivatization potential. Scientists are actively investigating methods to optimize its synthesis, aiming to improve yield and purity while reducing environmental impact. Green chemistry principles are increasingly applied in these efforts, aligning with global trends toward sustainable research practices. Additionally, computational tools like molecular docking and QSAR modeling are employed to predict its behavior in biological systems, a topic garnering substantial attention in online forums and academic discussions.

The pharmacokinetic profile of N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is another area of intense scrutiny. Researchers are examining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its viability as a drug candidate. The compound's lipophilicity and solubility are key factors under evaluation, as these attributes significantly influence its bioavailability. Recent publications have also explored its potential in targeted drug delivery systems, a hot topic in precision medicine.

From a structural perspective, the pyrido[1,2-a][1,3,5]triazine core is notable for its electron-rich environment, which facilitates diverse chemical reactions. This feature makes the compound a valuable intermediate in organic synthesis. Moreover, its sulfanylacetamide linkage introduces versatility, enabling the creation of analogs with tailored properties. Such flexibility is highly sought after in medicinal chemistry, where slight modifications can lead to significant changes in activity and selectivity.

In the context of current research trends, N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is often discussed alongside fragment-based drug design and high-throughput screening. These methodologies are revolutionizing drug discovery, and compounds with intricate architectures like this one are prime candidates for such approaches. The rise of AI-driven drug discovery has further amplified interest, as machine learning algorithms can rapidly analyze its potential interactions with biological targets.

Safety and regulatory considerations are also paramount when working with this compound. While it is not classified as hazardous, proper handling protocols must be followed to ensure researcher safety. Material Safety Data Sheets (MSDS) provide essential guidance on storage, disposal, and personal protective equipment (PPE). These aspects are frequently queried in search engines, reflecting the community's commitment to responsible research practices.

Looking ahead, the future of CAS 896347-34-5 appears promising. Its structural complexity and functional group diversity position it as a valuable asset in the quest for new bioactive molecules. As research continues to unravel its full potential, this compound is likely to remain a focal point in both academic and industrial laboratories. Collaborative efforts across disciplines will be crucial in harnessing its capabilities for therapeutic innovation.

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